1-Prop-2-ynylpiperazine dihydrochloride

説明

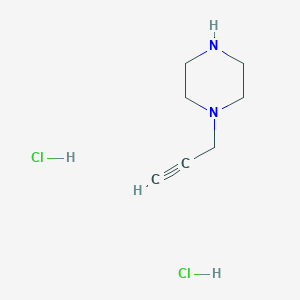

Structure

2D Structure

特性

IUPAC Name |

1-prop-2-ynylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.2ClH/c1-2-5-9-6-3-8-4-7-9;;/h1,8H,3-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAVZGFCRQIHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585855 | |

| Record name | 1-(Prop-2-yn-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-39-8 | |

| Record name | 1-(Prop-2-yn-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Prop-2-ynylpiperazine Dihydrochloride (B599025)

The principal route to 1-Prop-2-ynylpiperazine involves the direct alkylation of the piperazine (B1678402) core with a propargyl electrophile. This is followed by conversion to the dihydrochloride salt to enhance stability and facilitate handling. The synthesis can be approached in two main ways: direct alkylation of piperazine, where reaction conditions are controlled to favor mono-substitution, or a multi-step process involving a protected piperazine intermediate.

The formation of the N-propargyl bond is a classic example of a nucleophilic substitution reaction. In this process, the secondary amine nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of a propargylating agent. The lone pair of electrons on the nitrogen atom initiates the formation of a new carbon-nitrogen bond, while a leaving group on the propargylating agent departs. Piperazine's symmetrical structure, with two equivalent secondary amine groups, makes it a potent bis-nucleophile, which introduces the challenge of controlling the degree of substitution.

Propargyl halides, such as propargyl bromide or propargyl chloride, are common and effective electrophiles for this transformation. The reaction is typically a bimolecular nucleophilic substitution (SN2), where the piperazine nitrogen attacks the methylene (B1212753) carbon of the propargyl halide, displacing the halide ion.

Two primary strategies are employed to achieve selective mono-propargylation:

Use of Excess Piperazine : By using a large molar excess of piperazine relative to the propargyl halide, the statistical probability of the electrophile reacting with an already mono-substituted piperazine is significantly reduced. nih.gov The unreacted piperazine also acts as a base to neutralize the hydrogen halide formed during the reaction. While effective, this method requires a subsequent separation of the product from the large excess of starting material.

The final step in the synthesis is the formation of the dihydrochloride salt. This is typically achieved by treating a solution of the purified 1-(prop-2-yn-1-yl)piperazine (B1601817) free base with hydrochloric acid, often as a solution in a suitable organic solvent like ethanol (B145695) or diethyl ether. The salt precipitates from the solution and can be isolated by filtration.

Optimizing reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product and minimizing impurities. Key parameters include the choice of solvent, base, temperature, and reaction time.

When using N-Boc-piperazine, a weak base is typically added to scavenge the acid produced during the alkylation. Common choices include potassium carbonate or triethylamine (B128534). The reaction is often performed in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) which facilitate the SN2 reaction.

The table below summarizes typical conditions for the key steps in the synthesis via the N-Boc protected intermediate pathway.

| Step | Reactants | Solvent | Base | Temperature | Typical Outcome |

|---|---|---|---|---|---|

| Alkylation | N-Boc-piperazine, Propargyl Bromide | Acetonitrile or DMF | K₂CO₃ or Et₃N | Room Temp. to 60°C | High yield of N-Boc-N'-(prop-2-yn-1-yl)piperazine |

| Deprotection | N-Boc-N'-(prop-2-yn-1-yl)piperazine | Dioxane, Methanol, or Dichloromethane (B109758) | HCl or TFA (reagent) | 0°C to Room Temp. | Quantitative conversion to 1-(prop-2-yn-1-yl)piperazine |

| Salt Formation | 1-(prop-2-yn-1-yl)piperazine | Ethanol or Diethyl Ether | HCl (in solvent) | 0°C to Room Temp. | Precipitation of pure dihydrochloride salt |

Precursor Chemistry and Regioselective Synthesis

The regioselectivity of the propargylation reaction is paramount. Achieving mono-substitution is the key chemical challenge, and the choice of precursors directly influences the strategy for controlling this selectivity.

The piperazine ring itself is a fundamental precursor. Industrial synthesis of piperazine can be achieved through various methods, including the reaction of diethanolamine (B148213) with ammonia (B1221849) over a metal-containing catalyst at high temperature and pressure. google.comresearchgate.net This provides the basic piperazine scaffold required for subsequent functionalization.

For syntheses requiring higher control, the mono-protected N-Boc-piperazine is the crucial intermediate. This precursor is typically prepared by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction conditions must be carefully controlled to favor the formation of the mono-protected derivative over the di-protected byproduct.

The table below outlines a common method for the preparation of the N-Boc-piperazine precursor.

| Reaction | Reactants | Solvent | Key Condition | Product |

|---|---|---|---|---|

| Boc-Protection | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Controlled stoichiometry (excess piperazine) and slow addition of Boc₂O | tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) |

For the synthesis of 1-Prop-2-ynylpiperazine from unsubstituted piperazine, the propargylation step does not create any stereocenters, and the final product is achiral. However, the piperazine ring is not planar and exists predominantly in a chair conformation to minimize steric strain. nih.gov

In this conformation, substituents on the nitrogen atoms can be oriented in either axial or equatorial positions. For N-substituted piperazines, the conformational equilibrium is influenced by the steric bulk of the substituents. Computational and spectroscopic studies have shown that for many N-acyl and N-aryl piperazines, an axial orientation of a C2-substituent is preferred. nih.gov While the propargyl group is attached to a nitrogen atom, its steric and electronic properties will influence the conformational dynamics of the ring.

If the synthesis were to begin with a C-substituted chiral piperazine, the N-propargylation would result in a diastereomeric product. In such cases, the stereochemistry of the starting material would need to be controlled, and the potential for diastereoselective reactions or subsequent separation of diastereomers would become an important consideration. google.com

Advanced Synthetic Techniques for Analog Development

The development of analogs of 1-prop-2-ynylpiperazine dihydrochloride hinges on the versatile chemistry of the piperazine nucleus, particularly the secondary amine functionalities. Various strategies allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties.

General Procedures for N-Substituted Piperazine Derivatives

The synthesis of N-substituted piperazine derivatives is a cornerstone of medicinal chemistry, with several robust methods available. researchgate.net The most common approaches involve the direct N-alkylation of the piperazine ring. This can be achieved by reacting a piperazine precursor with an appropriate alkylating agent. ambeed.com

One straightforward method involves the reaction of N-acetylpiperazine with an alkyl halide, followed by hydrolysis of the acetyl group to yield the desired N-alkylpiperazine. researchgate.net This two-step process is effective for producing various N-alkyl derivatives. researchgate.net For more complex substitutions, particularly the introduction of aryl groups, transition-metal-catalyzed cross-coupling reactions are employed. Methods like the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction are pivotal for forming N-aryl bonds. mdpi.com These reactions provide access to a broad range of N-arylpiperazine derivatives, which are significant in drug discovery. mdpi.com

Reductive Amination Approaches in Piperazine Derivatization

Reductive amination is a powerful and widely used method for the N-alkylation of amines, including the piperazine scaffold. mdpi.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option, suitable for a wide range of substrates. nih.govreddit.com

This technique has been successfully applied in the synthesis of numerous piperazine-containing drug candidates. mdpi.com For instance, the synthesis of compounds like Abemaciclib and Gilteritinib utilizes reductive amination with a suitable aldehyde and sodium triacetoxyborohydride to introduce N-alkyl substituents onto the piperazine ring. mdpi.com The process is valued for its operational simplicity and broad functional group tolerance. organic-chemistry.org The reaction typically proceeds under mild conditions and can be used to introduce complex side chains, as demonstrated in the synthesis of various CXCR4 antagonists. nih.gov

The versatility of reductive amination is further highlighted by its use in iterative strategies to build more complex polyamine structures on a piperazine core. nih.gov This approach allows for the controlled, step-wise addition of different amine-containing fragments. nih.gov

Chemical Reactivity and Mechanistic Investigations

The chemical character of this compound is defined by the interplay between the nucleophilic piperazine ring and the electrophilic/nucleophilic potential of the terminal alkyne group.

Electrophilic and Nucleophilic Transformations of the Alkyne Moiety

The terminal alkyne, or propynyl (B12738560) group, is a highly versatile functional group capable of undergoing a variety of transformations.

Electrophilic Additions: The electron-rich pi-system of the alkyne's triple bond is susceptible to attack by electrophiles. byjus.com These reactions typically follow the Markovnikov rule, where the electrophile adds to the less substituted carbon. libretexts.orgchemistrysteps.com Common electrophilic addition reactions for alkynes include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond. The reaction proceeds through a vinyl cation intermediate. libretexts.orgtib.eu

Hydration: In the presence of a mercury catalyst (like HgSO₄) and acid, water adds across the triple bond to form an enol, which then tautomerizes to a more stable methyl ketone. libretexts.orglibretexts.orgmsu.edu

Halogenation: Alkynes react with halogens such as Br₂ to form dihaloalkenes, which can react further to produce tetrahaloalkanes. byjus.com

Nucleophilic Additions and Reactions: The sp-hybridized carbon atoms of an alkyne make the terminal proton relatively acidic (pKa ≈ 25). tib.eu This allows for deprotonation by a strong base (like NaNH₂) to form a potent nucleophile known as an acetylide anion. msu.edulibretexts.org This acetylide can then participate in several key carbon-carbon bond-forming reactions:

Nucleophilic Substitution: Acetylide anions can displace leaving groups from primary alkyl halides in an Sₙ2 reaction to form more complex, internal alkynes. msu.edulibretexts.org

Nucleophilic Addition: These anions readily add to the electrophilic carbon of carbonyl compounds (aldehydes and ketones) to form propargyl alcohols after protonation. libretexts.org

While direct nucleophilic addition to the alkyne triple bond is less common than electrophilic addition due to electron-electron repulsion, it can occur under specific conditions, often facilitated by metal catalysts that decrease the electron density around the triple bond. msu.eduquora.com

Oxidation and Reduction Chemistry of Piperazine and Propynyl Groups

Both the piperazine ring and the propynyl group can undergo specific oxidation and reduction reactions.

Oxidation:

Piperazine Ring: The nitrogen atoms of the piperazine ring can be oxidized. Reaction with oxidizing agents like hydrogen peroxide or peracids can lead to the formation of piperazine N-oxides. ambeed.com Under atmospheric conditions, piperazine can be oxidized by hydroxyl radicals, initiating a degradation pathway that can lead to ring-opening and the formation of various products, including cyclic imines and amides. acs.orgchemrxiv.orgnih.gov Oxidation with reagents like mercury(II)-EDTA can lead to the formation of piperazine-2,3-diones through reactive cyclic enediamine intermediates. researchgate.net

Reduction:

Propynyl Group (Alkyne): The triple bond of the propynyl group can be reduced through catalytic hydrogenation. byjus.com The extent of the reduction can be controlled by the choice of catalyst.

Complete Reduction to Alkane: Using powerful catalysts like platinum (Pt), palladium (Pd), or nickel (Ni), alkynes are fully hydrogenated to the corresponding alkanes. libretexts.orglibretexts.orglumenlearning.com The reaction proceeds through an alkene intermediate that is not typically isolated because it is also rapidly reduced. libretexts.orgumn.edu

Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), is used. libretexts.org This catalyst facilitates the syn-addition of hydrogen, resulting in a cis-alkene. libretexts.org

Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, can reduce an alkyne to a trans-alkene via an anti-addition mechanism involving radical intermediates. libretexts.orglumenlearning.com

A summary of these reduction methods is presented in the table below.

Table 1: Common Methods for the Reduction of Alkynes

| Reagent(s) | Product | Stereochemistry |

|---|---|---|

| H₂, Pt, Pd, or Ni | Alkane | N/A (Complete Saturation) |

| H₂, Lindlar's Catalyst | cis-Alkene | Syn-addition |

| Na or Li, NH₃ (l) | trans-Alkene | Anti-addition |

Reaction Mechanisms in Piperazine Ring Functionalization

The functionalization of the piperazine ring primarily occurs at the nitrogen atoms, which act as nucleophiles. The fundamental mechanism for N-alkylation is a nucleophilic substitution reaction. ambeed.com The lone pair of electrons on a piperazine nitrogen attacks an electrophilic carbon atom (e.g., in an alkyl halide), displacing a leaving group. This Sₙ2-type mechanism is common for introducing simple alkyl chains. researchgate.net

In reductive amination, the mechanism is more complex. It begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a resonance-stabilized iminium ion. This electrophilic intermediate is then reduced by a hydride source, such as sodium triacetoxyborohydride, to yield the final N-alkylated piperazine. nih.gov

For C-H functionalization of the piperazine ring, which is less common but an area of growing interest, mechanisms often involve radical intermediates or transition-metal-catalyzed C-H activation. dntb.gov.ua For instance, photoredox catalysis can be used to generate a radical alpha to a nitrogen atom, which can then be intercepted by a suitable reaction partner to form a new carbon-carbon bond. organic-chemistry.org

Role As a Versatile Scaffold in Chemical Biology Research

Design and Synthesis of Novel Chemical Libraries

The structure of 1-prop-2-ynylpiperazine is ideally suited for the construction of diverse chemical libraries for high-throughput screening. The piperazine (B1678402) core offers two nitrogen atoms that can be functionalized, while the propargyl group provides a reliable point of conjugation, allowing for the rapid assembly of a wide array of molecules from a common starting material.

The terminal alkyne of 1-prop-2-ynylpiperazine is a key substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.orgorganic-chemistry.org This reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne with an azide (B81097). nih.govnih.gov The reliability, high yield, and tolerance of a wide range of functional groups make CuAAC an ideal tool for generating large libraries of compounds. organic-chemistry.org

In this context, 1-prop-2-ynylpiperazine serves as a universal building block that can be "clicked" onto a diverse set of azide-containing molecules. By reacting this single piperazine-alkyne core with a collection of different azides, researchers can rapidly generate a library of novel piperazine-triazole hybrids. Each member of the library retains the core piperazine structure while displaying a unique substituent introduced from the azide partner. This approach has been successfully used to construct libraries of arylpiperazinyl 1,2,3-triazole derivatives for screening against biological targets such as dopamine (B1211576) receptors. researchgate.net

Table 1: Representative CuAAC Reactions for Library Synthesis

| Alkyne Reactant | Azide Partner | Catalyst System | Resulting Product Class | Ref. |

|---|---|---|---|---|

| 1-Prop-2-ynylpiperazine | Aryl Azides | Cu(I) | 1-(Aryl)-4-(piperazin-1-ylmethyl)-1H-1,2,3-triazoles | researchgate.net |

| 1-Prop-2-ynylpiperazine | Alkyl Azides | Cu(I) | 1-(Alkyl)-4-(piperazin-1-ylmethyl)-1H-1,2,3-triazoles | nih.gov |

| 1-Prop-2-ynylpiperazine | Benzyl Azides | Cu(I) | 1-(Benzyl)-4-(piperazin-1-ylmethyl)-1H-1,2,3-triazoles | researchgate.net |

Beyond the triazoles formed via CuAAC, the 1-prop-2-ynylpiperazine scaffold enables the generation of more complex heterocyclic systems. The piperazine ring itself is a cornerstone of combinatorial chemistry, and its presence in this building block allows for multi-step synthetic strategies to create diverse molecular architectures.

The initial click reaction product, a piperazine-triazole conjugate, can serve as an intermediate for further diversification. The secondary amine of the piperazine ring remains available for a wide range of subsequent reactions, such as acylation, alkylation, or sulfonylation. This allows for the introduction of a second point of diversity into the molecule. This strategy effectively combines the modularity of click chemistry with the synthetic versatility of the piperazine scaffold to rapidly build molecular complexity. Libraries generated through this approach feature a stable triazole linker connecting the piperazine core to one functional group, while a second, varied functional group can be appended to the piperazine nitrogen, creating a rich collection of compounds for biological screening. researchgate.net

Functionalizing Biologically Active Scaffolds and Lead Generation

The piperazine-propynyl moiety is not only a building block for new libraries but also a valuable tool for modifying existing biologically active molecules. Its incorporation can introduce new properties or provide a handle for further functionalization, aiding in the development of new therapeutic leads.

The 1-prop-2-ynylpiperazine unit can be incorporated into more complex, biologically active scaffolds to act as a versatile linker or to modify the physicochemical properties of the parent molecule. For instance, the secondary amine of the piperazine ring can be used to form a covalent bond with a parent scaffold through reactions like reductive amination or nucleophilic substitution.

Once attached, the propynyl (B12738560) group extends away from the main scaffold, where it can serve several purposes. It can act as a rigid spacer to connect to another pharmacophore or be used as a reactive handle for subsequent "click" conjugations, for example, to attach imaging agents, solubility enhancers, or other functional tags. This modular approach is highly valuable in lead optimization, allowing for systematic modification of a known active compound.

The generation of derivatives from a core structure is a fundamental strategy in medicinal chemistry for exploring molecular targets and establishing structure-activity relationships (SAR). nih.govnih.gov 1-Prop-2-ynylpiperazine is an excellent starting point for such studies.

By employing the CuAAC reaction, a series of derivatives can be synthesized where the piperazine core is kept constant while the substituent on the triazole ring is systematically varied. This allows researchers to probe how different chemical functionalities at that position affect the molecule's interaction with a biological target. For example, a library of arylpiperazinyl 1,2,3-triazoles was constructed via click chemistry to explore the structural requirements for ligands binding to dopamine D3 and D4 receptors. researchgate.net By analyzing the binding affinities of each compound in the series, researchers can build a detailed SAR model, guiding the design of more potent and selective ligands.

Table 2: Example of a Derivative Series for SAR Studies

| Base Scaffold | R-Group (from R-N₃) | Target | Purpose | Ref. |

|---|---|---|---|---|

| Arylpiperazine-Triazole | Phenyl | Dopamine D₄/D₃ Receptors | Investigate impact of simple aryl group on binding | researchgate.net |

| Arylpiperazine-Triazole | 4-Fluorophenyl | Dopamine D₄/D₃ Receptors | Probe effect of electron-withdrawing substituent | researchgate.net |

| Arylpiperazine-Triazole | 4-Methoxyphenyl | Dopamine D₄/D₃ Receptors | Probe effect of electron-donating substituent | researchgate.net |

| Arylpiperazine-Triazole | 2-Naphthyl | Dopamine D₄/D₃ Receptors | Explore influence of extended aromatic system | researchgate.net |

Probe Design and Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study enzyme function directly in complex biological systems. mdpi.comrsc.org ABPP relies on chemical probes that covalently bind to the active site of specific enzymes. nih.gov The design of these probes often includes a reporter tag, such as a fluorophore or biotin (B1667282), for detection and enrichment of the labeled proteins.

1-Prop-2-ynylpiperazine is an ideal building block for a modern class of ABPP probes that utilize a two-step "click chemistry" approach. nih.gov In this design, the probe consists of two main parts: a reactive group (the "warhead") designed to bind to the target enzyme, and the terminal alkyne handle provided by the propynyl group. The piperazine moiety itself can be part of the warhead or act as a scaffold connecting the warhead to the alkyne.

The process involves introducing the alkyne-containing probe into a biological sample (e.g., cell lysate or living cells). The probe then covalently labels its target enzyme(s). After labeling, the entire proteome is treated with a reporter molecule containing an azide group (e.g., Azide-Biotin or Azide-Fluorophore). A CuAAC reaction is then used to "click" the reporter tag onto the alkyne handle of the probe, which is now attached to its protein target. This two-step strategy allows for the use of smaller, more cell-permeable probes, as the bulky reporter tag is only attached at the final stage of the experiment. nih.gov The propynyl group on 1-prop-2-ynylpiperazine makes it a readily available and synthetically convenient component for creating such advanced chemical probes.

Synthesis of Activity-Based Probes Incorporating the Propynyl Handle

The primary application of 1-prop-2-ynylpiperazine dihydrochloride (B599025) in chemical biology is in the synthesis of activity-based probes (ABPs). These probes are designed to covalently label active enzymes in a complex proteome, providing a direct readout of enzyme function. The synthesis of such probes typically involves the integration of three key components: a reactive "warhead" that covalently modifies the target enzyme, the 1-prop-2-ynylpiperazine scaffold which acts as a linker, and a reporter tag that is attached via the propynyl handle for detection and analysis.

A notable example of an ABP synthesized using this scaffold is a clickable 4-oxo-β-lactam-based probe designed to selectively target human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. nih.govnih.gov The synthesis of this probe involves a multi-step process where the 1-prop-2-ynylpiperazine moiety is introduced to the 4-oxo-β-lactam warhead. The 4-oxo-β-lactam core serves as the reactive group that acylates a serine residue in the active site of HNE, leading to irreversible inhibition. The propynyl group on the piperazine linker provides a site for the subsequent attachment of a reporter molecule, such as a fluorophore or biotin, via CuAAC click chemistry. This modular synthetic approach allows for the generation of a variety of probes with different detection modalities. The resulting probes have demonstrated potent inhibitory activity against HNE, with IC50 values in the nanomolar range, highlighting the compatibility of the propargylated piperazine scaffold with high-affinity enzyme binding. nih.gov

| Probe Type | Warhead | Target Enzyme | Reported Activity |

|---|---|---|---|

| Clickable 4-Oxo-β-Lactam Probe | 4-Oxo-β-lactam | Human Neutrophil Elastase (HNE) | IC50 values in the nanomolar range (56-118 nM) |

Methodologies for Investigating Enzyme-Ligand Interactions

The utility of activity-based probes synthesized from 1-prop-2-ynylpiperazine dihydrochloride extends to a variety of methodologies for investigating enzyme-ligand interactions. The presence of the propynyl handle is central to these methods, enabling a two-step "tag-then-click" approach for protein profiling.

One of the primary techniques employed is Activity-Based Protein Profiling (ABPP) . In a typical ABPP experiment, a complex biological sample, such as a cell lysate or even living cells, is treated with the activity-based probe. The probe's warhead covalently binds to the active site of its target enzyme(s). Following this labeling step, the proteome is lysed (if the labeling was performed in intact cells), and the propynyl handle of the now enzyme-bound probe is utilized in a CuAAC reaction to attach a reporter tag, such as a fluorescent dye (e.g., rhodamine or fluorescein) or a biotin tag for affinity purification.

The fluorescently tagged proteins can be visualized by in-gel fluorescence scanning after separation by SDS-PAGE. This provides a direct readout of the active enzyme levels in the sample. Alternatively, biotin-tagged proteins can be enriched on streptavidin beads and subsequently identified and quantified by mass spectrometry-based proteomics. The 4-oxo-β-lactam HNE probe, for instance, has been successfully used to detect HNE in the presence of a large excess of cell lysate proteins, demonstrating the specificity of this approach. researchgate.net

Another powerful application is Competitive ABPP . This method is used to determine the potency and selectivity of enzyme inhibitors in a complex proteome. In this setup, the biological sample is pre-incubated with a potential inhibitor before the addition of the activity-based probe. If the inhibitor binds to the target enzyme, it will block the active site and prevent the covalent modification by the probe. The reduction in probe labeling, as measured by fluorescence intensity or mass spectrometry, is then correlated with the inhibitor's potency. This technique allows for the screening of inhibitor libraries and the determination of inhibitor selectivity across entire enzyme families in a native biological context.

| Methodology | Principle | Application |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzymes with a clickable probe, followed by attachment of a reporter tag for detection. | Functional analysis of enzyme activity in complex proteomes, target identification and validation. |

| Competitive ABPP | Competition between an inhibitor and an activity-based probe for binding to the active site of an enzyme. | Determination of inhibitor potency and selectivity, screening of inhibitor libraries. |

Applications in Drug Discovery Methodologies Scaffold Based Research

Research into Scaffolds for Adenosine (B11128) Receptor Modulators

Adenosine receptors, a class of G protein-coupled receptors, are pivotal in various physiological processes and represent important targets for therapeutic intervention in a range of diseases. The structural features of 1-Prop-2-ynylpiperazine dihydrochloride (B599025) make it a valuable precursor in the synthesis of molecules designed to modulate these receptors.

Design and Synthesis of A2b Receptor Antagonists

The A2b adenosine receptor has been implicated in inflammatory responses and other pathological conditions. Research into selective antagonists for this receptor is an active area of drug discovery. In this context, 1-prop-2-ynylpiperazine has been utilized as a key intermediate in the synthesis of novel pyrrolopyrimidine-based A2b selective antagonists.

A patent discloses the synthesis of 1-prop-2-ynylpiperazine as a step in the creation of a broader class of compounds designed to act as A2b receptor antagonists. The synthesis involves the reaction of propargyl bromide with an excess of piperazine (B1678402) in tetrahydrofuran (B95107) (THF) under reflux conditions. The resulting 1-prop-2-ynylpiperazine can then be incorporated into more complex molecular scaffolds. nih.gov

Synthesis of 1-prop-2-ynylpiperazine:

Reactants: Propargyl bromide, Piperazine

Solvent: Tetrahydrofuran (THF)

Conditions: Reflux

This synthetic route highlights the role of 1-prop-2-ynylpiperazine as a foundational scaffold component, providing a reactive alkyne group that can be further functionalized to explore the chemical space around the A2b receptor binding pocket.

Investigations into Ligand-Receptor Binding Profiles

While the synthesis of potential A2b receptor antagonists using a 1-prop-2-ynylpiperazine scaffold has been described, detailed public domain research specifically outlining the ligand-receptor binding profiles of the final compounds derived directly from 1-Prop-2-ynylpiperazine dihydrochloride is not extensively available. General studies on adenosine receptor antagonists often involve radioligand binding assays and functional assays to determine affinity and selectivity for the A2b receptor over other adenosine receptor subtypes. However, specific binding data for antagonists synthesized using this particular precursor is not detailed in the currently available scientific literature.

Development of N-Myristoyl Transferase Inhibitor Scaffolds

N-Myristoyltransferase (NMT) is an enzyme that plays a crucial role in the viability of various pathogens, including fungi and protozoa, as well as in cancer progression. It is therefore considered a promising target for the development of novel therapeutic agents. While the piperazine moiety is a common feature in some NMT inhibitors, specific research detailing the use of this compound as a scaffold in the development of NMT inhibitors is not presently found in peer-reviewed literature. General research indicates that piperidine (B6355638) and other nitrogen-containing heterocycles can be incorporated into inhibitor designs to interact with the C-terminus of the enzyme, but direct application of the 1-prop-2-ynylpiperazine scaffold has not been specifically documented.

Precursors for Antimicrobial and Antiparasitic Agent Research

The development of new antimicrobial and antiparasitic agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Piperazine-containing compounds have shown a broad spectrum of activity against various microbes and parasites.

Synthesis of Novel Structures for Antibacterial Research

The piperazine nucleus is a well-established pharmacophore in the design of antibacterial agents. Numerous derivatives have been synthesized and evaluated for their efficacy against a range of bacterial strains. However, a thorough review of the scientific literature did not yield specific studies where this compound was used as a direct precursor for the synthesis of novel antibacterial agents with detailed research findings.

Exploration of Anti-protozoal Agent Development

Similarly, in the field of anti-protozoal drug discovery, various piperazine derivatives have been investigated for their activity against parasites such as Plasmodium falciparum and Entamoeba histolytica. Despite the known utility of the piperazine scaffold in this area, specific research focusing on the use of this compound for the development of new anti-protozoal agents and their subsequent biological evaluation is not available in the current body of scientific literature.

High-Throughput Screening Library Development for Target Identification

The chemical scaffold of this compound serves as a valuable starting point for the development of high-throughput screening (HTS) libraries aimed at identifying novel biological targets. The strategic incorporation of a propargyl group (a prop-2-ynyl moiety) onto the piperazine core makes this compound particularly amenable to modern combinatorial chemistry techniques, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's high efficiency, selectivity, and biocompatibility allow for the rapid generation of large and diverse libraries of molecules. nih.gov

The fundamental principle behind using 1-prop-2-ynylpiperazine as a scaffold is to create a diverse set of molecules by reacting its terminal alkyne with a wide array of azide-containing building blocks. rsc.org This modular approach enables the exploration of a vast chemical space, increasing the probability of discovering compounds that interact with specific biological targets. The resulting library of 1,2,3-triazole-piperazine conjugates can then be screened against various assays to identify "hits"—compounds that exhibit a desired biological activity. nih.gov

Research Findings from a Focused Screening Library

While broad, untargeted HTS libraries based on this scaffold are a clear application, a practical example of its utility can be seen in the development of focused libraries for specific therapeutic areas, such as oncology. A notable study involved the design and synthesis of a diverse library of 1,4-disubstituted-1,2,3-triazolo-tethered piperazine-nitroimidazole conjugates. nih.gov In this research, a scaffold analogous to 1-prop-2-ynylpiperazine, specifically 1-(N¹-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, was reacted with a variety of substituted azides to produce a library of novel compounds. nih.gov

These compounds were subsequently screened for their anti-proliferative activity against several human cancer cell lines. The screening results identified a number of "hit" compounds with significant cytotoxic effects. nih.gov The detailed findings for the most potent compounds against the MCF-7 breast cancer cell line are presented below.

| Compound ID | Substituent on Triazole Ring | IC₅₀ (µM) vs. MCF-7 Cells | Reference Standard (Doxorubicin) IC₅₀ (µM) |

|---|---|---|---|

| 9g | 4-Chlorobenzyl | 2.00 ± 0.03 | 0.64 |

| 9k | 4-Trifluoromethylbenzyl | 5.00 ± 0.01 | 0.64 |

| 9a | Benzyl | > 50 | 0.64 |

| 9b | 4-Methylbenzyl | > 50 | 0.64 |

| 9c | 4-Fluorobenzyl | > 50 | 0.64 |

| 9d | 2-Chlorobenzyl | > 50 | 0.64 |

| 9e | 2,4-Dichlorobenzyl | > 50 | 0.64 |

| 9f | 2-Fluorobenzyl | > 50 | 0.64 |

| 9h | 4-Bromobenzyl | > 50 | 0.64 |

| 9i | 3-Chlorobenzyl | > 50 | 0.64 |

| 9j | 3-Bromobenzyl | > 50 | 0.64 |

Data sourced from Al-blewi, et al. (2022). nih.gov

The results from this focused library demonstrate the power of the 1-prop-2-ynylpiperazine scaffold in generating bioactive compounds. The structure-activity relationship (SAR) data derived from such screenings are invaluable. For instance, the data clearly indicate that the presence of specific substituents, such as a 4-chlorobenzyl (compound 9g) or a 4-trifluoromethylbenzyl group (compound 9k) on the triazole ring, is crucial for potent anticancer activity against the MCF-7 cell line. nih.gov This type of detailed information guides the subsequent rounds of library synthesis and optimization in the drug discovery process. The versatility of the click chemistry approach allows for the systematic modification of the scaffold to explore these SARs thoroughly. nih.gov

The application of this scaffold is not limited to oncology. By varying the nature of the azide (B81097) building blocks, libraries can be tailored to target a wide range of biological entities, including enzymes, receptors, and ion channels, making this compound a significant tool in the development of HTS libraries for broad target identification.

Analytical and Spectroscopic Methodologies in Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Prop-2-ynylpiperazine dihydrochloride (B599025), ¹H and ¹³C NMR spectroscopy provide comprehensive information about the proton and carbon frameworks, respectively.

It is important to note that the spectral data presented in the following sections are predicted values, generated using advanced chemical modeling software, due to the limited availability of published experimental spectra for this specific compound. These predictions are based on established principles of NMR spectroscopy and provide a reliable framework for the structural analysis of the molecule. nih.gov

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships. In the structure of 1-Prop-2-ynylpiperazine, there are distinct proton environments associated with the propargyl group and the piperazine (B1678402) ring. The dihydrochloride form influences the chemical shifts, particularly of the protons adjacent to the nitrogen atoms, due to the deshielding effect of the positive charges.

The expected ¹H NMR spectrum would display signals corresponding to the acetylenic proton (-C≡CH), the methylene (B1212753) protons of the propargyl group (-CH₂-C≡), and the eight protons of the piperazine ring. The piperazine protons are diastereotopic and would typically appear as complex multiplets due to chair-to-chair interconversion and coupling with each other.

Predicted ¹H NMR Data for 1-Prop-2-ynylpiperazine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -C≡CH | ~2.2 - 2.4 | Triplet (t) | ~2.5 |

| -CH₂ -C≡ | ~3.2 - 3.4 | Doublet (d) | ~2.5 |

| Piperazine ring protons | ~2.5 - 3.2 | Multiplet (m) | - |

Data are predicted for the free base in a standard deuterated solvent like CDCl₃. In the dihydrochloride form, particularly in D₂O, the piperazine proton signals would be expected to shift further downfield.

¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., alkynyl, aliphatic).

For 1-Prop-2-ynylpiperazine, five distinct carbon signals are expected: two for the alkynyl carbons (-C ≡C H), one for the methylene carbon (-C H₂-), and two for the non-equivalent carbons of the piperazine ring (C2/C6 and C3/C5). The substitution on one nitrogen breaks the symmetry of the piperazine ring, making the two sets of methylene carbons chemically distinct.

Predicted ¹³C NMR Data for 1-Prop-2-ynylpiperazine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C ≡CH | ~80 |

| -C≡C H | ~72 |

| -C H₂-C≡ | ~45 |

| Piperazine C 2/C 6 | ~53 |

| Piperazine C 3/C 5 | ~50 |

Data are predicted for the free base in a standard deuterated solvent. Chemical shifts can vary based on solvent and protonation state.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like 1-Prop-2-ynylpiperazine. In positive ion mode, the two basic nitrogen atoms of the piperazine ring are readily protonated. nih.gov ESI-MS analysis is expected to show a prominent signal for the singly protonated molecular ion [M+H]⁺ of the free base (C₇H₁₂N₂).

The molecular weight of the 1-Prop-2-ynylpiperazine free base is 124.10 g/mol . The expected [M+H]⁺ ion would therefore have a mass-to-charge ratio (m/z) of approximately 125.11. The observation of this ion allows for the unambiguous confirmation of the compound's molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it highly suitable for metabolite profiling. researchgate.net While 1-Prop-2-ynylpiperazine dihydrochloride itself is not sufficiently volatile for direct GC-MS analysis, this technique is invaluable for studying its potential metabolites in biological matrices like urine or plasma.

Metabolic studies of other piperazine derivatives have shown that common biotransformation pathways include N-dealkylation, hydroxylation of the piperazine ring, and oxidative degradation of the ring structure. oup.comnih.govmdma.ch A hypothetical metabolite profiling study for 1-Prop-2-ynylpiperazine using GC-MS would typically involve:

Extraction of metabolites from the biological sample.

Chemical derivatization (e.g., acetylation or silylation) to increase the volatility and thermal stability of polar metabolites.

Separation of the derivatized compounds by gas chromatography.

Detection and identification by mass spectrometry based on their characteristic retention times and mass spectra.

This approach would enable the identification of metabolites such as hydroxylated piperazine species or the product of N-depropargylation (piperazine itself).

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 125.11) of 1-Prop-2-ynylpiperazine would be isolated and then fragmented by collision-induced dissociation (CID).

The resulting product ions are characteristic of the molecule's structure. The major fragmentation pathways for N-alkylpiperazines typically involve cleavage of the C-N bonds within the piperazine ring and cleavage of the bond between the nitrogen and the alkyl substituent. xml-journal.net For 1-Prop-2-ynylpiperazine, key fragmentation events would include the loss of the propargyl group and the characteristic breakdown of the piperazine ring.

Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of 1-Prop-2-ynylpiperazine

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 125.11 | 85.08 | C₃H₄ (Propargyl radical loss) | Cleavage of the N-CH₂ bond, resulting in a protonated piperazine ion. |

| 125.11 | 96.08 | C₂H₃ (Ethynyl radical loss) | Cleavage of the CH₂-C≡ bond. |

| 125.11 | 70.08 | C₃H₅N (Aziridine fragment) | Fragmentation of the piperazine ring. |

| 125.11 | 56.07 | C₄H₇N (Pyrrolidine fragment) | Fragmentation of the piperazine ring. |

These fragmentation patterns provide a structural fingerprint that can be used to confirm the identity of the compound.

Chromatographic Methods for Purification and Purity Assessment

The isolation and purification of this compound, and its free base precursor, 1-(Prop-2-yn-1-yl)piperazine (B1601817), rely on chromatographic techniques to separate the target compound from unreacted starting materials, byproducts, and other impurities. The choice of method is dictated by the scale of the purification and the stage of the synthesis. Column chromatography is typically employed for purification, while thin-layer chromatography is a rapid and effective tool for monitoring the progress of chemical reactions.

Column Chromatography Techniques (Silica Gel, Flash Chromatography)

Column chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. For N-alkynylpiperazine derivatives, silica (B1680970) gel is a commonly used stationary phase due to its efficacy in separating compounds based on polarity. The purification of 1-Prop-2-ynylpiperazine would typically be performed on the free base rather than the dihydrochloride salt, as the high polarity and ionic nature of the salt make it unsuitable for standard silica gel chromatography. The salt's strong interaction with the acidic silica gel would lead to poor separation and recovery.

Purification of the Free Base (1-Prop-2-ynylpiperazine):

Flash chromatography, a rapid form of column chromatography that utilizes pressure to force the solvent through the column, is the preferred method for efficient purification. The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent is adjusted to control the rate at which different components of the mixture travel through the stationary phase.

While specific experimental data for the column chromatography of 1-(Prop-2-yn-1-yl)piperazine is not extensively documented in publicly available literature, valuable insights can be drawn from the purification of structurally analogous compounds. For instance, a more complex derivative, 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, has been successfully purified using column chromatography with an eluent system of 5% ethyl acetate (B1210297) in n-hexane nih.gov. This suggests that a non-polar to moderately polar solvent system is suitable for eluting N-propargylpiperazine derivatives from a silica gel column.

For the less complex 1-Prop-2-ynylpiperazine, a slightly more polar eluent system might be necessary to ensure timely elution from the column. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often employed to achieve optimal separation of compounds with varying polarities.

Below is a table outlining a hypothetical, yet scientifically plausible, set of parameters for the flash chromatographic purification of 1-Prop-2-ynylpiperazine on silica gel.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexane (e.g., 5% to 30% EtOAc) |

| Sample Loading | The crude 1-Prop-2-ynylpiperazine is typically dissolved in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the initial eluent mixture, and loaded onto the column. |

| Elution Process | The solvent mixture is passed through the column under positive pressure. Fractions are collected sequentially. |

| Fraction Analysis | The composition of the collected fractions is analyzed, usually by Thin-Layer Chromatography (TLC), to identify those containing the pure product. |

This table is generated based on general principles of chromatography and data from structurally similar compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of a chemical reaction, such as the synthesis of 1-Prop-2-ynylpiperazine. It allows for a rapid assessment of the consumption of starting materials and the formation of the product.

In the context of synthesizing 1-Prop-2-ynylpiperazine, a small aliquot of the reaction mixture is periodically spotted onto a TLC plate alongside the starting materials (e.g., piperazine and propargyl bromide). The plate is then developed in a suitable solvent system. The separation of the components on the TLC plate is based on their differential partitioning between the stationary phase (typically silica gel) and the mobile phase.

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification.

Visualization Techniques:

Since 1-Prop-2-ynylpiperazine is not colored, a visualization agent is required to see the spots on the TLC plate. Common methods include:

UV Light: If the compound or impurities are UV-active, they will appear as dark spots on a fluorescent TLC plate under UV light (typically at 254 nm).

Staining: The plate can be dipped into a staining solution followed by heating. Common stains for nitrogen-containing compounds like piperazines include:

Potassium Permanganate (KMnO₄) stain: Reacts with compounds that can be oxidized, often appearing as yellow or brown spots on a purple background.

Ninhydrin stain: Specific for primary and secondary amines, which would be useful for visualizing unreacted piperazine (a secondary amine). 1-Prop-2-ynylpiperazine, being a tertiary amine, would likely not stain with ninhydrin.

A hypothetical TLC analysis for monitoring the synthesis of 1-Prop-2-ynylpiperazine is presented in the table below.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ coated aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent, e.g., Ethyl Acetate/Hexane (e.g., 20:80 v/v) or Dichloromethane/Methanol (e.g., 95:5 v/v) with a small amount of triethylamine (B128534) (e.g., 0.5%) to reduce tailing of the basic amine spots. |

| Spotting | Co-spotting of the starting material (SM), and the reaction mixture (RM) at different time intervals. |

| Development | The plate is placed in a closed chamber containing the eluent. |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate. |

| Interpretation | The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot, representing the product, is prominent. The Rƒ value of the product will differ from that of the starting materials. |

This table is generated based on established principles of Thin-Layer Chromatography for reaction monitoring of organic compounds.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as a derivative of 1-prop-2-ynylpiperazine, and a biological macromolecule (target), typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Prediction of Ligand-Target Interactions for Derivatives

Molecular docking studies have been extensively applied to various piperazine (B1678402) derivatives to predict their binding modes and affinities for a range of biological targets. For instance, research on piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives identified potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), with some compounds exhibiting docking scores of -7.17 to -7.41 kcal/mol, indicating strong binding profiles. acs.org Similarly, novel thiazolylhydrazine-piperazine derivatives have been designed and evaluated as selective monoamine oxidase A (MAO-A) inhibitors, with molecular modeling studies helping to understand the interaction modes within the enzyme's active site. nih.govmdpi.com

In another study, piperazine derivatives were investigated as urease inhibitors, with molecular docking used to elucidate the binding interactions within the enzyme's active site. nih.gov Furthermore, piperazine-derived compounds have been evaluated as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists, where docking simulations revealed favorable interactions with key residues in the ligand-binding domain. pharmaceuticaljournal.net These examples highlight the utility of docking simulations in predicting the therapeutic potential of piperazine-containing molecules, a strategy that can be directly applied to derivatives of 1-prop-2-ynylpiperazine to explore their potential biological activities against various targets.

| Piperazine Derivative Class | Biological Target | Key Findings from Docking Simulations | Reference |

| Piperazine-substituted naphthoquinones | PARP-1 | Strong binding profiles with docking scores of -7.17 to -7.41 kcal/mol. | acs.org |

| Thiazolylhydrazine-piperazines | MAO-A | Understanding of interaction modes within the active site. | nih.govmdpi.com |

| General Piperazine Derivatives | Urease | Elucidation of binding interactions in the enzyme's active site. | nih.gov |

| General Piperazine Derivatives | PPARγ | Favorable interactions with key residues in the ligand-binding domain. | pharmaceuticaljournal.net |

| Piperazine carboxamide analogues | MRSA proteins (3VMT, 6FTB) | Strong correlation between in silico docking and experimental antibacterial activity. | bohrium.com |

| General Piperazine Derivatives | Tyrosinase | Promising inhibitory effects observed for several compounds. | researchgate.net |

Conformational Analysis of Piperazine-Containing Molecules

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of piperazine-containing molecules is crucial for understanding their spatial arrangement and how they fit into the binding site of a biological target. Studies on 2-substituted piperazines have revealed a preference for the axial conformation for 1-acyl and 1-aryl derivatives. nih.gov This axial orientation can be further stabilized by intramolecular hydrogen bonds in ether-linked compounds, which in turn influences the spatial orientation of key nitrogen atoms, potentially mimicking the binding pose of other known active compounds. nih.gov Such conformational preferences are critical for designing potent ligands, as the lowest energy conformation is not always the bioactive one. Molecular modeling studies can help identify these preferred conformations and their potential interactions with therapeutic targets. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. jksus.orgscilit.com These methods can provide detailed information about bond lengths, bond angles, and the distribution of electron density within a molecule. For a novel piperazine derivative, 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations using the B3LYP-D and WB97XD functionals with a 6-311++G** basis set were used to optimize the molecular geometry. jksus.org

Such calculations also allow for the determination of various molecular properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic transitions. jksus.orgnih.gov Furthermore, techniques like Natural Bond Orbital (NBO) analysis can reveal details about electronic exchanges and charge transfer reactions between donor and acceptor parts of a molecule. scilit.com The molecular electrostatic potential can also be calculated to identify electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions like hydrogen bonding. scilit.com These quantum chemical approaches can be applied to 1-prop-2-ynylpiperazine dihydrochloride (B599025) to provide a fundamental understanding of its structural and electronic properties.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, play a vital role in modern drug design by identifying key structural features responsible for a molecule's therapeutic effects. researchgate.net

By systematically modifying the structure of a lead compound, such as a piperazine derivative, and evaluating the corresponding changes in activity, researchers can build predictive models. nih.gov For example, SAR studies on a series of homopiperazine (B121016) analogs of haloperidol (B65202) led to the identification of new agents with desired binding affinities at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These studies often involve the bioisosteric replacement of functional groups to optimize pharmacological properties. nih.gov

Computational SAR studies can elucidate the importance of specific functional groups and their positions on the molecular scaffold. mdpi.com For instance, the presence of electron-donating or electron-withdrawing groups on an aromatic ring can significantly impact a compound's activity. mdpi.com By combining experimental data with computational models like 3D-QSAR, researchers can develop statistically significant models that predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. rsc.org These methodologies are directly applicable to the study of 1-prop-2-ynylpiperazine derivatives to guide the synthesis of more potent and selective analogs.

Future Research Directions and Academic Impact

Expansion of Synthetic Methodologies and Derivatization Strategies

The future of 1-prop-2-ynylpiperazine in medicinal chemistry is intrinsically linked to the innovative ways chemists can modify its structure. The terminal alkyne of the propargyl group is a particularly attractive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are themselves recognized as important pharmacophores. nih.gov The ability to readily link the piperazine (B1678402) core to a diverse range of molecular fragments via this triazole bridge is a powerful strategy for generating large and structurally diverse compound libraries for high-throughput screening.

Future research will likely focus on expanding the repertoire of reactions that exploit the propargyl group. This could include multicomponent reactions, such as the A3 coupling (aldehyde-alkyne-amine), which can introduce further complexity and diversity in a single synthetic step. Moreover, derivatization of the second nitrogen atom of the piperazine ring offers another avenue for structural modification, allowing for the creation of dissymmetric molecules with finely tuned pharmacological profiles. The development of novel synthetic routes that are both efficient and amenable to parallel synthesis will be crucial for accelerating the discovery of new bioactive derivatives.

Elucidation of Novel Biological Targets for Piperazine-Propynyl Derivatives

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems. nih.gov Derivatives of piperazine have shown a broad spectrum of activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of monoamine pathways. nih.gov The addition of the propargyl group introduces new possibilities for target engagement.

Research into N-propargyl derivatives has already pointed towards potential applications in neurodegenerative diseases. For instance, certain N-propargyl compounds have been investigated as inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease. researchgate.net Furthermore, piperazine derivatives have been explored as potential therapeutic agents for Alzheimer's disease through the modulation of transient receptor potential canonical 6 (TRPC6) channels, which play a role in dendritic spine stability and memory formation. nih.govnih.gov

A significant future direction will be the systematic screening of libraries of 1-prop-2-ynylpiperazine derivatives against a wide range of biological targets. This will likely uncover novel activities beyond the central nervous system, potentially in areas such as oncology, infectious diseases, and metabolic disorders. The unique electronic and steric properties conferred by the propargyl group could lead to unexpected and highly specific interactions with protein targets that are not achieved with more traditional piperazine substituents.

Integration with Advanced Chemical Biology and Systems Biology Approaches

The propargyl group is not just a synthetic handle; it is a powerful tool for chemical biology. The terminal alkyne is a bioorthogonal functional group, meaning it can undergo specific chemical reactions within a complex biological environment without interfering with native biochemical processes. This property is central to the field of activity-based protein profiling (ABPP), a strategy used to identify and characterize enzyme function directly in living systems.

A key future application of 1-prop-2-ynylpiperazine is its use as a scaffold for the design of chemical probes. By incorporating this moiety into a molecule designed to bind to a specific protein target, researchers can create powerful tools for target identification and validation. For example, a covalent inhibitor probe containing a terminal acetylene (B1199291) group on a piperazine moiety has been designed for the fluorescence labeling of its target protein, peroxisome proliferator-activated receptor gamma (PPARγ), via a click reaction. nih.govresearchgate.net This approach allows for the direct visualization and identification of the protein target within a cellular lysate. The development of such probes derived from 1-prop-2-ynylpiperazine will be instrumental in elucidating the mechanism of action of new drug candidates and in identifying novel druggable targets.

Systems biology, which seeks to understand the complex interactions within biological systems, will also play a crucial role. By combining data from high-throughput screening of piperazine-propynyl derivatives with computational modeling and network analysis, researchers can begin to predict off-target effects, identify synergistic drug combinations, and gain a more holistic understanding of how these compounds impact cellular networks.

Challenges and Opportunities in Scaffold-Based Drug Discovery Research

The journey of a chemical scaffold from a promising starting point to a clinically approved drug is fraught with challenges. One of the primary hurdles is achieving the desired target selectivity while minimizing off-target effects. The piperazine scaffold, due to its prevalence in neuroactive drugs, often carries the risk of central nervous system side effects. Careful structural modifications of 1-prop-2-ynylpiperazine derivatives will be necessary to fine-tune their selectivity profiles.

Another challenge lies in optimizing the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME). The physicochemical properties of the piperazine ring can be modulated by derivatization, but finding the right balance to ensure good bioavailability and an appropriate half-life remains a significant undertaking.

Despite these challenges, the opportunities presented by the 1-prop-2-ynylpiperazine scaffold are vast. Its synthetic tractability, combined with the proven track record of the piperazine core, makes it an exceptionally attractive starting point for drug discovery programs. The integration of modern synthetic methods, advanced biological screening platforms, and powerful chemical biology tools will undoubtedly unlock the full potential of this versatile chemical entity. The continued exploration of the chemical space around 1-prop-2-ynylpiperazine holds the promise of delivering the next generation of innovative medicines to address unmet medical needs. The prioritization of new and emerging heterocyclic scaffolds is a significant endeavor, with the potential to introduce novel ring systems into the therapeutic arsenal. digitellinc.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Prop-2-ynylpiperazine dihydrochloride?

- Answer : Synthesis typically involves nucleophilic substitution between propargyl derivatives (e.g., propargyl bromide) and piperazine under alkaline conditions. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt. A similar approach is documented for synthesizing 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, where 4-chloronitrobenzene reacts with N-methylpiperazine, followed by HCl treatment . Optimize reaction stoichiometry and pH to enhance yield.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify proton and carbon environments.

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- X-ray crystallography (e.g., SHELXL) for resolving crystal structure and hydrogen bonding patterns .

- Elemental analysis to validate purity.

Q. What are the recommended storage protocols to ensure compound stability?

- Answer : Store in airtight, light-resistant containers under refrigeration (2–8°C) to minimize hydrolysis. Avoid moisture and electrostatic discharge by grounding equipment. Safety data for analogous piperazine derivatives emphasize maintaining dry, ventilated storage conditions .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound be resolved?

- Answer : Use iterative refinement in SHELXL to adjust atomic displacement parameters and occupancy factors. Critical analysis of residual electron density maps helps identify disordered regions. Reference SHELX’s evolution in handling twinned or high-resolution data . For ambiguous hydrogen positions, employ neutron diffraction or DFT calculations.

Q. What strategies are effective for analyzing hydrogen bonding networks in the crystal lattice?

- Answer : Apply graph set analysis (Etter’s methodology) to classify hydrogen bonds into motifs (e.g., chains, rings). Use software like Mercury (CCDC) to visualize interactions. Studies on piperazine derivatives highlight the role of N–H···Cl and C–H···O bonds in stabilizing supramolecular architectures .

Q. How can researchers design experiments to assess the compound’s bioactivity against resistant pathogens?

- Answer :

- In vitro assays : Test minimum inhibitory concentrations (MICs) against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) strains. Follow protocols similar to octenidine dihydrochloride, which disrupts bacterial membranes via cationic interactions .

- Mechanistic studies : Use fluorescence microscopy to evaluate membrane permeability changes or β-galactosidase release assays for lysis detection.

Q. What methodologies optimize reaction yields in piperazine derivative synthesis?

- Answer :

- Catalysis : Screen palladium or copper catalysts for coupling reactions (e.g., Sonogashira for propargyl incorporation).

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Workup : Acid-base extraction removes unreacted piperazine, while recrystallization in ethanol:water mixtures improves purity .

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be addressed?

- Answer : Cross-validate with DFT-optimized molecular geometries (Gaussian, ORCA). For ¹H NMR discrepancies, check for dynamic effects (e.g., rotamers) via variable-temperature NMR. Refer to SHELX-refined crystallographic data to resolve stereochemical ambiguities .

Q. What steps validate the absence of byproducts in scaled-up syntheses?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。